3-[[(4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyrazin-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyrazin-2-ylbenzamide
3-[[(4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyrazin-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyrazin-2-ylbenzamide
Brand Name:
Vulcanchem
CAS No.:
183854-80-0
VCID:
VC0067898
InChI:
InChI=1S/C43H40N8O5/c52-39-35(23-29-9-3-1-4-10-29)50(27-31-13-7-15-33(21-31)41(54)48-37-25-44-17-19-46-37)43(56)51(36(40(39)53)24-30-11-5-2-6-12-30)28-32-14-8-16-34(22-32)42(55)49-38-26-45-18-20-47-38/h1-22,25-26,35-36,39-40,52-53H,23-24,27-28H2,(H,46,48,54)(H,47,49,55)/t35-,36-,39+,40+/m1/s1
SMILES:
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CN=C4)CC5=CC(=CC=C5)C(=O)NC6=NC=CN=C6)CC7=CC=CC=C7)O)O
Molecular Formula:
C43H40N8O5
Molecular Weight:
748.8 g/mol
3-[[(4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyrazin-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyrazin-2-ylbenzamide
CAS No.: 183854-80-0
Main Products
VCID: VC0067898
Molecular Formula: C43H40N8O5
Molecular Weight: 748.8 g/mol
CAS No. | 183854-80-0 |
---|---|
Product Name | 3-[[(4R,5S,6S,7R)-4,7-Dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyrazin-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyrazin-2-ylbenzamide |
Molecular Formula | C43H40N8O5 |
Molecular Weight | 748.8 g/mol |
IUPAC Name | 3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyrazin-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyrazin-2-ylbenzamide |
Standard InChI | InChI=1S/C43H40N8O5/c52-39-35(23-29-9-3-1-4-10-29)50(27-31-13-7-15-33(21-31)41(54)48-37-25-44-17-19-46-37)43(56)51(36(40(39)53)24-30-11-5-2-6-12-30)28-32-14-8-16-34(22-32)42(55)49-38-26-45-18-20-47-38/h1-22,25-26,35-36,39-40,52-53H,23-24,27-28H2,(H,46,48,54)(H,47,49,55)/t35-,36-,39+,40+/m1/s1 |
Standard InChIKey | JIICMIOQFYIENG-JFDQHVTASA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CN=C4)CC5=CC(=CC=C5)C(=O)NC6=NC=CN=C6)CC7=CC=CC=C7)O)O |
SMILES | C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CN=C4)CC5=CC(=CC=C5)C(=O)NC6=NC=CN=C6)CC7=CC=CC=C7)O)O |
Canonical SMILES | C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CN=C4)CC5=CC(=CC=C5)C(=O)NC6=NC=CN=C6)CC7=CC=CC=C7)O)O |
Synonyms | 3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyrazin-2-yl carbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyrazin-2-yl-benz amide |
PubChem Compound | 464312 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume